molecular formula C6H11ClIN3 B15112780 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)ethanamine

2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)ethanamine

Cat. No.: B15112780
M. Wt: 287.53 g/mol
InChI Key: OAIBIYPXPQVIDO-UHFFFAOYSA-N
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Description

2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)ethanamine (CAS 1354704-31-6) is a pyrazole-derived compound with the molecular formula C₆H₁₀IN₃ and a molar mass of 251.08 g/mol . Its structure features a pyrazole ring substituted with an iodine atom at the 4-position and a methyl group at the 5-position, linked to an ethanamine side chain. The SMILES notation is IC=1C=NN(C1C)CCN, and its InChIKey is YTWUFDWYVRDMSM-UHFFFAOYSA-N .

The ethanamine moiety enhances solubility in polar solvents and may facilitate binding to biological targets.

Properties

Molecular Formula

C6H11ClIN3

Molecular Weight

287.53 g/mol

IUPAC Name

2-(4-iodo-5-methylpyrazol-1-yl)ethanamine;hydrochloride

InChI

InChI=1S/C6H10IN3.ClH/c1-5-6(7)4-9-10(5)3-2-8;/h4H,2-3,8H2,1H3;1H

InChI Key

OAIBIYPXPQVIDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCN)I.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)ethanamine typically involves the iodination of a pyrazole precursor followed by the introduction of the ethanamine side chain. One common method involves the reaction of 4,5-dimethyl-1H-pyrazole with iodine in the presence of a suitable oxidizing agent to form 4-iodo-5-methyl-1H-pyrazole. This intermediate is then reacted with ethylene diamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)ethanamine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. The iodine and methyl groups on the pyrazole ring, as well as the ethanamine side chain, contribute to its binding affinity and specificity. These interactions can modulate various biological processes, including enzyme activity, signal transduction, and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s pyrazole core and ethanamine side chain are shared with several analogs, but substituent variations significantly alter properties:

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molar Mass (g/mol) Key Features
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)ethanamine 4-I, 5-CH₃ C₆H₁₀IN₃ 251.08 Iodine enhances polarizability; methyl improves lipophilicity.
2-(4-Nitro-1H-pyrazol-1-yl)ethanamine 4-NO₂ C₅H₈N₄O₂ 156.14 Nitro group (electron-withdrawing) increases reactivity in reduction reactions.
1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine 4-Cl, 1-CH₃, N-CH₃ C₇H₁₂ClN₃ 173.64 Chloro substituent offers moderate electron withdrawal; N-methylation reduces basicity.
N-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)ethanamine 4-I, benzyl-linked C₁₂H₁₅IN₄ 327.16 Benzyl group introduces aromaticity and bulk, affecting hydrophobic interactions.
2-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)ethanamine Triazole core, pyridinyl C₉H₁₂ClN₅ 225.68 Triazole heterocycle alters electronic profile; pyridine enables π-stacking.

Electronic and Reactivity Profiles

  • Iodo vs. Nitro Groups : The iodine atom in the target compound (van der Waals radius: ~1.98 Å) provides steric bulk and polarizability, favoring halogen bonding . In contrast, the nitro group in 2-(4-nitro-1H-pyrazol-1-yl)ethanamine is strongly electron-withdrawing, making the pyrazole ring more electrophilic and amenable to nucleophilic substitution or reduction to an amine .
  • Chloro vs. Methyl Substitutents : The chloro group in 1-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine offers moderate electron withdrawal compared to the methyl group in the target compound, which is electron-donating. This difference influences acidity (pKa) of the pyrazole N-H and solubility in aqueous media .

Physicochemical Properties

  • Solubility : The iodo and nitro derivatives exhibit lower aqueous solubility than the chloro analog due to increased molecular weight and hydrophobicity.
  • Stability : Iodo-substituted compounds may be prone to light-induced degradation, whereas nitro derivatives are generally thermally stable but sensitive to reducing conditions.

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